Lipophilicity: Methyl Ester vs. Ethyl Ester vs. Free Acid
The methyl ester of 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid exhibits a computed XLogP3 of −0.2, which places it within the optimal lipophilicity window (XLogP 1–5 is typical for oral CNS drugs, but values closer to 0 are favored for reduced nonspecific binding [1]). The ethyl ester homolog shifts XLogP3 to +0.2 (a Δ of +0.4 log units), while the free carboxylic acid drops to −0.5 (a Δ of −0.3 log units from the methyl ester) [1]. These differences, while numerically modest, are sufficient to alter blood–brain barrier penetration predictions in multiparameter optimization scores and can shift a compound across the lipophilicity thresholds that govern CNS multiparameter optimization (MPO) desirability ratings [1].
| Evidence Dimension | Lipophilicity (XLogP3) – Computed by PubChem / XLogP3 3.0 |
|---|---|
| Target Compound Data | XLogP3 = −0.2 |
| Comparator Or Baseline | Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate (XLogP3 = 0.2); 6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid (XLogP3 = −0.5) |
| Quantified Difference | ΔXLogP3 = +0.4 vs. ethyl ester; ΔXLogP3 = −0.3 vs. free acid |
| Conditions | Computed XLogP3 values from PubChem (release 2021.05.07 for methyl ester; 2025.04.14 for ethyl ester and acid). All values derived from the same algorithm version, enabling direct comparison. |
Why This Matters
A difference of 0.3–0.4 log units in XLogP can meaningfully shift predicted CNS penetration and solubility, making the methyl ester the most balanced choice when intermediate lipophilicity is required for lead optimization.
- [1] PubChem Computed Properties: Methyl ester (CID 121231950, XLogP3 = −0.2); Ethyl ester (CID 11845785, XLogP3 = 0.2); Carboxylic acid (CID 49757987, XLogP3 = −0.5). National Center for Biotechnology Information. Accessed via https://pubchem.ncbi.nlm.nih.gov/. View Source
